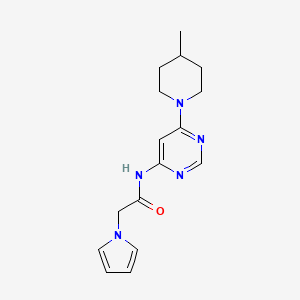
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinyl acetamide derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, a two-step synthesis process can produce pyrido[2,3-d]pyrimidin-2(1H)-one derivatives from chloro-methylpyridine carbonitrile and aryl isocyanates, showcasing the complexity of synthesizing pyrimidine-based compounds (Kobayashi et al., 2007).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds, revealing folded conformations and intramolecular hydrogen bonding that stabilize the molecule's structure. Such structural features are critical for understanding the compound's chemical behavior and interaction with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Pyrimidinyl acetamides participate in various chemical reactions, including cyclization and reaction with reagents like phosgene to yield novel compounds. These reactions are essential for modifying the compound's structure to enhance its biological activity or to produce derivatives with specific functions (Yale & Spitzmiller, 1977).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor, based on a pyrimidine hit from a high-throughput screening (HTS) campaign. The optimization led to potent compounds showing anti-inflammatory and antinociceptive activities in animal models, suggesting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Dual Inhibition of Key Enzymes
A novel compound was designed and synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing significant antitumor activity. This compound's dual inhibition mechanism suggests a promising approach for antitumor agents, highlighting the importance of designing molecules that can target multiple pathways (Gangjee et al., 2000).
Antimicrobial Applications
Compounds synthesized from citrazinic acid showed promising antimicrobial activities, indicating the potential for developing new antibacterial and antifungal agents. This research underscores the importance of exploring novel chemical frameworks for tackling resistant microbial strains (Hossan et al., 2012).
Dual Inhibitors as Antitumor Agents
The synthesis of compounds as dual inhibitors of DHFR and TS, with one being the first example of a 2,4-diamino classical antifolate showing potent inhibitory activity against both enzymes, presents a significant advance in antitumor therapy. These compounds exhibited promising antitumor activities in various human tumor cell lines, suggesting their potential as effective cancer treatments (Gangjee et al., 2005).
Eigenschaften
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-13-4-8-21(9-5-13)15-10-14(17-12-18-15)19-16(22)11-20-6-2-3-7-20/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNVLCINNPMNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)
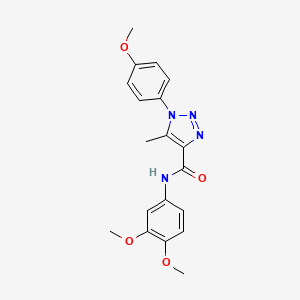

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)


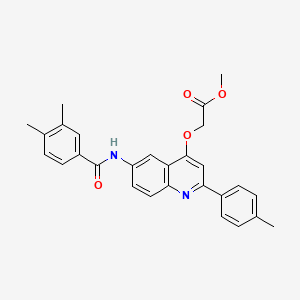
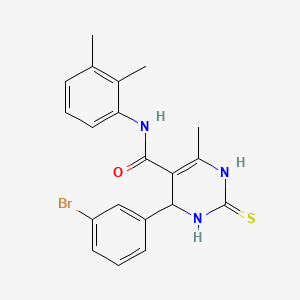
![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)
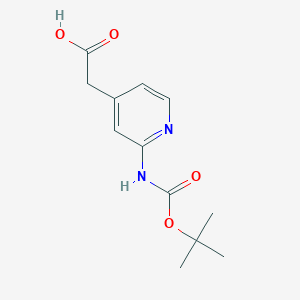
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)
![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)